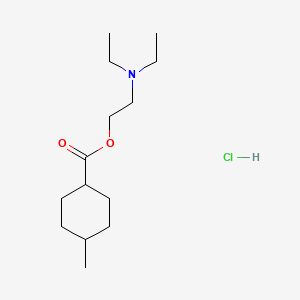
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride: is a chemical compound with a complex structure, often used in various scientific and industrial applications
Preparation Methods
The synthesis of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves several steps. One common method starts with trans-4-methylcyclohexanecarboxylic acid as the raw material. The process includes a rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This method is advantageous as it avoids the use of hazardous materials and does not require high temperature or pressure, making it suitable for industrial production.
Chemical Reactions Analysis
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
trans-4-Methylcyclohexylamine: Known for its biological activity and pharmaceutical applications.
2-Dimethylaminoethyl chloride hydrochloride: Used as an intermediate in organic synthesis.
2-Diethylaminoethylchloride hydrochloride: Another intermediate with applications in pharmaceutical synthesis.
These compounds share some similarities in their chemical structure but differ in their specific applications and properties.
Properties
CAS No. |
28657-04-7 |
|---|---|
Molecular Formula |
C14H28ClNO2 |
Molecular Weight |
277.83 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h12-13H,4-11H2,1-3H3;1H |
InChI Key |
RLRVXATWFDDCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1CCC(CC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)


![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)

